(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride
CAS No.: 1807941-28-1
Cat. No.: VC8248994
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807941-28-1 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | BAEACPWZPZQUKI-HHQFNNIRSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl |
| SMILES | CCOC(=O)C1CCC(C1)N.Cl |
| Canonical SMILES | CCOC(=O)C1CCC(C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (molecular formula: , molecular weight: 193.67 g/mol) features a cyclopentane ring substituted with an ethyl ester group at the 1-position and an amino group at the 3-position, with strict (1R,3S) stereochemistry . The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Key identifiers include:
| Property | Value |
|---|---|
| CAS Numbers | 1300713-02-3 , 1807941-28-1, 1202412-16-5 (vendor-dependent) |
| IUPAC Name | Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |
| InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
| SMILES | CCOC(=O)[C@@H]1CCC@@HN.Cl |
| PubChem CID | 71307676 |
The stereochemistry is critical for its interactions in chiral environments, such as enzyme binding sites or self-assembling peptides .
Spectral Characterization
Nuclear magnetic resonance (NMR) studies reveal conformational averaging in solution. For example, NMR (CDCl, 250 MHz) of related intermediates shows resonances at δ 1.47 ppm (tert-butyl group) and δ 4.47 ppm (ester CH), consistent with the ethyl ester moiety . The hydrochloride salt’s presence is confirmed by broad NH signals near δ 7.08 ppm in analogous compounds .
Synthesis and Purification
Key Synthetic Routes
The synthesis involves multi-step strategies to achieve stereocontrol and high purity:
-
Hydrogenation of Vince’s Lactam:
Starting from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince’s lactam), catalytic hydrogenation (10% Pd/C, EtOAc, H balloon) yields 2-azabicyclo[2.2.1]heptan-3-one . This intermediate is subsequently functionalized via esterification and amination. -
Amination and Esterification:
Reaction with ethyl chloroformate under basic conditions introduces the ethyl ester group. Stereoselective amination is achieved using ammonia or protected amines, followed by hydrochloride salt formation . -
Purification:
Flash chromatography (8–25% ethyl acetate/hexanes) and recrystallization are employed to isolate the product in >90% purity .
Reaction Optimization
Critical parameters include:
-
Temperature: 0–25°C to prevent racemization.
-
pH Control: Maintained near neutrality during amination to avoid decomposition.
Applications in Scientific Research
Peptide Nanostructure Development
The compound serves as a constrained β-amino acid analog in peptide synthesis. For instance, Brea et al. (2005) incorporated it into dimeric α,γ-peptide segments, which self-assembled into nanotubular structures stabilized by backbone hydrogen bonds . The rigid cyclopentane ring enforces specific dihedral angles, promoting predictable secondary structures .
Analytical Method Development
Researchers utilize advanced NMR techniques (e.g., 2QF-COSY, TOCSY) to monitor conformational dynamics. For example, mixing times of 250–400 ms in NOESY experiments have elucidated intramolecular hydrogen bonding patterns .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the cyclopentane ring to optimize pharmacokinetic properties.
-
Nanomaterials: Expanding applications in drug delivery systems using peptide nanotubules.
-
Catalytic Applications: Exploring its use as a chiral ligand in asymmetric synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume